molecular formula C16H22O B1327766 Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone CAS No. 898781-31-2

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone

Cat. No. B1327766
M. Wt: 230.34 g/mol
InChI Key: LAFNSFWKEDLVHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone contains a total of 77 bonds, including 35 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 1 aliphatic ketone .

Scientific Research Applications

Polymer Synthesis and Characterization

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone has been involved in the synthesis of various polymers. For instance, it was used in the creation of copolymers with glycidyl methacrylate, where the copolymers were synthesized and characterized using techniques like FT-IR, NMR, and differential scanning calorimetry (Vijayanand et al., 2002). Another study involved the synthesis and characterization of homopolymers and copolymers using similar methods (Vijayanand et al., 2002).

Catalysis in Organic Reactions

This compound has also found applications in catalysis. One study explored the asymmetric transfer hydrogenation of ketones catalyzed by iron and nickel complexes involving related compounds (Magubane et al., 2017).

Advanced Organic Synthesis

The molecule played a role in advanced organic syntheses, such as in the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols (Uchiyama et al., 1998), and in the design and synthesis of chiral organopalladium-amine complexes (Li et al., 2003).

Chemical Structure Analysis

Its chemical structure has been analyzed in studies focusing on specific molecular configurations, such as in the case of a molecule with a similar structure (Jasinski et al., 2007).

Homogeneous Catalysis

Research also includes its use in homogeneous catalysis, such as in the synthesis of β-acetamido ketones and xanthenes (Zare et al., 2012).

Electroreduction Techniques

It has been applied in electroreduction techniques, specifically in the reductive cyclization of acetylenic ketones (Shono et al., 1976).

properties

IUPAC Name

1-cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-9-13(2)11-14(10-12)7-8-16(17)15-5-3-4-6-15/h9-11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNSFWKEDLVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644926
Record name 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone

CAS RN

898781-31-2
Record name 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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